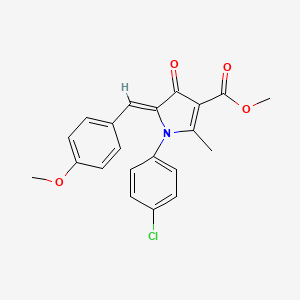![molecular formula C18H19NO3 B5202754 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylacetamide](/img/structure/B5202754.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylacetamide, commonly known as AP-238, is a novel synthetic compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. AP-238 is a potent mu-opioid receptor agonist that has been shown to exhibit high selectivity and affinity for this receptor.
Mécanisme D'action
AP-238 acts as a mu-opioid receptor agonist, binding to and activating this receptor. This activation leads to the inhibition of neuronal excitability and the release of endogenous opioids, resulting in analgesia. AP-238 has been shown to exhibit high selectivity for the mu-opioid receptor, reducing the risk of undesirable side effects associated with activation of other opioid receptors.
Biochemical and Physiological Effects
AP-238 has been shown to produce potent analgesic effects in animal models, with a potency similar to that of morphine. It has also been shown to produce less respiratory depression and dependence than traditional opioids, making it a promising candidate for the treatment of pain and opioid addiction. AP-238 has also been shown to produce antinociceptive effects in neuropathic pain models, indicating its potential use in the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AP-238 is its high selectivity for the mu-opioid receptor, reducing the risk of undesirable side effects associated with activation of other opioid receptors. However, one of the limitations of AP-238 is its relatively short half-life, which may limit its clinical use. Additionally, further studies are needed to fully understand the potential side effects of AP-238 and its long-term safety profile.
Orientations Futures
Future research on AP-238 should focus on its potential clinical applications, particularly in the development of novel analgesics and the treatment of opioid addiction. Further studies are needed to fully understand the mechanism of action of AP-238 and its potential side effects. Additionally, the development of new synthetic methods for AP-238 may lead to improved yields and purity, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of AP-238 involves a multi-step process that begins with the preparation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. This intermediate is then converted into the corresponding acid chloride, which is subsequently reacted with 2-phenylacetonitrile in the presence of a base to yield N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylacetamide. The final product is then purified using chromatography techniques to obtain a highly pure compound.
Applications De Recherche Scientifique
AP-238 has shown great potential in the field of medicinal chemistry, particularly in the development of novel analgesics. Its potent mu-opioid receptor agonist activity makes it a promising candidate for the treatment of pain, and its high selectivity for this receptor reduces the risk of undesirable side effects associated with traditional opioids. AP-238 has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to produce less respiratory depression and dependence than traditional opioids.
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(19-18(20)11-14-5-3-2-4-6-14)15-7-8-16-17(12-15)22-10-9-21-16/h2-8,12-13H,9-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMYDHACTOTBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5202672.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5202685.png)


![phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B5202702.png)
![5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5202710.png)
![{1-[4-(benzyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B5202721.png)
![(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine](/img/structure/B5202728.png)


![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5202746.png)
![4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5202752.png)

![(cyclopropylmethyl){[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}propylamine](/img/structure/B5202768.png)